molecular formula C14H15N3O B14669702 2-(p-Amino-N-methylbenzamido)-3-picoline CAS No. 36844-96-9

2-(p-Amino-N-methylbenzamido)-3-picoline

Cat. No.: B14669702
CAS No.: 36844-96-9
M. Wt: 241.29 g/mol
InChI Key: GASFPZMOLAWCDO-UHFFFAOYSA-N
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Description

2-(p-Amino-N-methylbenzamido)-3-picoline is an organic compound that belongs to the class of picolines, which are derivatives of pyridine This compound is characterized by the presence of an amino group, a methyl group, and a benzamido group attached to the picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Amino-N-methylbenzamido)-3-picoline typically involves the reaction of 3-picoline with p-amino-N-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Amino-N-methylbenzamido)-3-picoline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The picoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the benzamido group.

    Substitution: Various substituted picoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(p-Amino-N-methylbenzamido)-3-picoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Amino-N-methylbenzamido)-3-picoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

36844-96-9

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-amino-N-methyl-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H15N3O/c1-10-4-3-9-16-13(10)17(2)14(18)11-5-7-12(15)8-6-11/h3-9H,15H2,1-2H3

InChI Key

GASFPZMOLAWCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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